Benzyl ((1-hydroxycycloheptyl)methyl)carbamate
Description
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate (CAS 1448438-54-7) is a carbamate derivative characterized by a cycloheptanol moiety substituted at the 1-position with a methyl group bearing a benzyl carbamate functional group. The compound’s structure combines a seven-membered cycloheptyl ring with a hydroxyl group and a carbamate-linked benzyl group, making it a structurally unique entity in the carbamate family. Its synthesis likely follows routes similar to related carbamates, such as activation of hydroxyl groups with carbamoylating agents (e.g., isobutyl chloroformate) under basic conditions, as seen in analogous compounds .
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[(1-hydroxycycloheptyl)methyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c18-15(20-12-14-8-4-3-5-9-14)17-13-16(19)10-6-1-2-7-11-16/h3-5,8-9,19H,1-2,6-7,10-13H2,(H,17,18) |
InChI Key |
LVQSIHJPONSQFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-hydroxycycloheptyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with (1-hydroxycycloheptyl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Benzyl ((1-oxocycloheptyl)methyl)carbamate
Reduction: Benzyl ((1-hydroxycycloheptyl)methyl)amine
Substitution: Various benzyl-substituted carbamates depending on the nucleophile used
Scientific Research Applications
Benzyl ((1-hydroxycycloheptyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl ((1-hydroxycycloheptyl)methyl)carbamate involves the cleavage of the carbamate group by enzymatic hydrolysis. This process releases the active amine, which can then interact with its molecular targets. The pathways involved include:
Enzymatic Hydrolysis: Catalyzed by esterases or carbamate hydrolases.
Molecular Targets: The released amine can interact with receptors or enzymes, modulating their activity
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Enzyme Inhibition : Compound 28 (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)carbamate) demonstrates potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition with a low IC50, outperforming galanthamine, a reference inhibitor . This highlights the role of electron-withdrawing groups (e.g., chloro, ketone) in enhancing inhibitory activity.
Synthetic Efficiency : Electron-donating groups (EDGs) on benzyl (2-hydroxyphenyl)carbamate improve yields (77–85%) and enantioselectivity (>96% ee), whereas electron-deficient analogs (e.g., nitro-substituted) show comparable yields but require optimized conditions .
Physical Properties: Substituents like cyano groups (e.g., benzyl[1-cyano-1-methylethyl]carbamate) reduce molecular flexibility and increase polarity, as evidenced by a refractive index of 1.526 .
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